N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a pyrimidoindole derivative characterized by a pyrimidine ring fused to an indole scaffold. Key structural features include:
- A 4-oxo group at position 4 of the pyrimidoindole core.
- A 3-[(4-methoxyphenyl)methyl] substituent, introducing a benzyl ether moiety.
- An N-(4-ethylphenyl)acetamide side chain at position 2.
Its synthesis likely involves multi-step heterocyclic coupling and functionalization reactions, as inferred from analogous compounds .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-3-19-8-12-21(13-9-19)30-25(33)17-32-24-7-5-4-6-23(24)26-27(32)28(34)31(18-29-26)16-20-10-14-22(35-2)15-11-20/h4-15,18H,3,16-17H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRZSODYWOTYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The pyrimidoindole moiety is then constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the indole derivative. The final step involves the acylation of the indole derivative with an acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxybenzyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The indole core is known to interact with various biological targets, and the presence of the methoxybenzyl group may enhance these interactions by increasing the compound’s lipophilicity and ability to cross cell membranes.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity :
- The 4-oxo group is conserved across analogues, suggesting its critical role in hydrogen bonding with target proteins .
- Methoxybenzyl vs. Oxadiazole : The target compound’s 4-methoxyphenylmethyl group may confer selectivity for aromatic-binding pockets, while oxadiazole-containing analogues (e.g., ) likely enhance metabolic stability and lipophilicity.
- Acetamide Side Chains : The 4-ethylphenyl acetamide in the target compound balances hydrophobicity and steric bulk compared to smaller substituents (e.g., 4-methylphenyl in ).
Synthetic Strategies :
- The target compound’s synthesis may parallel methods used for N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide , which employs nucleophilic substitution and condensation reactions under anhydrous conditions .
- Thioether-linked analogues (e.g., ) utilize thiourea intermediates, whereas the target compound’s benzyl ether group likely requires protective group strategies .
Biological Activity
N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an ethylphenyl group and a pyrimido-indole moiety. Its molecular formula is with a molecular weight of approximately 466.541 g/mol. The presence of functional groups such as methoxy and acetamide contributes to its biological activity.
Research indicates that compounds containing pyrimido[5,4-b]indole structures exhibit various biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown potential in targeting cancer cell lines through inhibition of specific kinases and receptors involved in tumor growth.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential as antimicrobial agents.
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Significant inhibition |
| HeLa (Cervical Cancer) | 8.2 | Moderate inhibition |
| A549 (Lung Cancer) | 12.0 | Low inhibition |
These findings suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells.
In Vivo Studies
Limited in vivo studies have been reported; however, preliminary data indicate that the compound may exhibit antitumor effects in animal models. For example, studies involving xenograft models have shown reduced tumor sizes upon treatment with the compound compared to controls.
Case Studies
- Case Study on Anticancer Efficacy : A recent study investigated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 10.5 µM, suggesting effective cytotoxicity against breast cancer cells.
- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Therapeutic Potential
The diverse biological activities observed suggest that this compound could be developed into a therapeutic agent for various conditions:
- Cancer Treatment : Given its cytotoxicity against cancer cell lines, further development could lead to new anticancer therapies.
- Infectious Diseases : Its antimicrobial properties warrant further exploration for potential use in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
